molecular formula C43H58N2O13 B232058 Rifamycin B methylpropylamide CAS No. 16784-10-4

Rifamycin B methylpropylamide

Cat. No. B232058
CAS RN: 16784-10-4
M. Wt: 810.9 g/mol
InChI Key: RCRKUTFIUCSOQL-UCYGXLJSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rifamycin B methylpropylamide is a compound that has gained significant attention in the field of scientific research due to its therapeutic potential. It is a derivative of rifamycin B, which is a natural antibiotic produced by the bacterium Amycolatopsis mediterranei. Rifamycin B methylpropylamide has been found to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. In

Mechanism of Action

The mechanism of action of Rifamycin B methylpropylamide involves the inhibition of bacterial RNA polymerase. RNA polymerase is an essential enzyme that is required for the transcription of bacterial DNA into RNA. Rifamycin B methylpropylamide binds to the β subunit of RNA polymerase, thereby preventing the transcription process. This leads to the inhibition of bacterial growth and ultimately, bacterial death.
Biochemical and Physiological Effects:
Rifamycin B methylpropylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by preventing the transcription of bacterial DNA. In addition, it has been found to exhibit antiviral activity by inhibiting viral replication. Rifamycin B methylpropylamide has also been found to have anticancer properties, which may be due to its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Rifamycin B methylpropylamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit a wide range of pharmacological activities, making it a versatile compound for use in various research areas. However, there are also limitations to the use of Rifamycin B methylpropylamide in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, its mechanism of action may be affected by the presence of other compounds, which may lead to inconsistent results.

Future Directions

There are several future directions for the study of Rifamycin B methylpropylamide. One area of research is the development of new derivatives of Rifamycin B methylpropylamide with enhanced pharmacological activities. Another area of research is the investigation of the potential use of Rifamycin B methylpropylamide in combination with other compounds for the treatment of bacterial infections, viral infections, and cancer. Furthermore, the development of new methods for the synthesis of Rifamycin B methylpropylamide may lead to more efficient and cost-effective production of the compound.

Synthesis Methods

The synthesis of Rifamycin B methylpropylamide involves the modification of the parent compound, rifamycin B. The modification process includes the addition of a methylpropylamide group to the rifamycin B molecule. The chemical reaction is carried out under controlled conditions and requires specific reagents and catalysts. The synthesis method of Rifamycin B methylpropylamide has been optimized to ensure maximum yield and purity.

Scientific Research Applications

Rifamycin B methylpropylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial activity against a wide range of bacteria, including Mycobacterium tuberculosis, which causes tuberculosis. Rifamycin B methylpropylamide has also been found to exhibit antiviral activity against hepatitis B virus and herpes simplex virus. In addition, it has been shown to have anticancer properties, making it a potential candidate for cancer therapy.

properties

CAS RN

16784-10-4

Molecular Formula

C43H58N2O13

Molecular Weight

810.9 g/mol

IUPAC Name

[(9E,19E,21E)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-[methyl(propyl)amino]-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C43H58N2O13/c1-12-17-45(10)31(47)20-55-30-19-28-38(51)33-32(30)34-40(26(7)37(33)50)58-43(9,41(34)52)56-18-16-29(54-11)23(4)39(57-27(8)46)25(6)36(49)24(5)35(48)21(2)14-13-15-22(3)42(53)44-28/h13-16,18-19,21,23-25,29,35-36,39,48-51H,12,17,20H2,1-11H3,(H,44,53)/b14-13+,18-16+,22-15+

InChI Key

RCRKUTFIUCSOQL-UCYGXLJSSA-N

Isomeric SMILES

CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O

SMILES

CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

Canonical SMILES

CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.